1-Penten-3-yl Acetate
Overview
Description
Synthesis Analysis
The synthesis of 1-Penten-3-yl acetate and related compounds involves several key methodologies, including the use of 1,3-diene systems derived from E-2-Penten-4-yn-1-ol through lithium amide-induced alkylation and cuprous iodide catalyzed Grignard coupling reactions (Yadav, Deshpande, & Reddy, 1989). Additionally, the synthesis of unsaturated compounds like 1-Penten-3-yl acetate can also involve reactions of 1-propynyl radicals with ethylene, leading to the formation of 1-penten-3-yne, showcasing the complexity and versatility of synthetic strategies in creating this compound (He, Zhao, Thomas, Galimova, Mebel, & Kaiser, 2019).
Molecular Structure Analysis
The molecular structure of 1-Penten-3-yl acetate is crucial for understanding its reactivity and properties. The structure has been studied through various spectroscopic methods, providing insights into its conformation and electronic distribution. However, specific detailed studies focusing solely on the molecular structure of 1-Penten-3-yl acetate were not highlighted in the recent literature, indicating a potential area for further research.
Chemical Reactions and Properties
1-Penten-3-yl acetate participates in a variety of chemical reactions, reflecting its versatile reactivity profile. For instance, its radical intermediates, such as 1-penten-3-yl radicals, are involved in decomposition and isomerization reactions, crucial for understanding its behavior in combustion systems and synthetic applications (Tsang, 2006).
Physical Properties Analysis
The physical properties of 1-Penten-3-yl acetate, such as boiling point, melting point, and solubility, are essential for its handling and application in various chemical processes. While specific details on these properties were not directly found in the queried literature, such information is typically determined through standard experimental procedures in physical chemistry.
Chemical Properties Analysis
The chemical properties of 1-Penten-3-yl acetate, including its reactivity towards nucleophiles, electrophiles, and radicals, underpin its utility in organic synthesis. The compound's behavior in catalytic isomerization and its reactions with ethynylarenes to construct multisubstituted fluorene skeletons exemplify its chemical versatility (Wang, Yan, Zhong, & Liang, 2012).
Scientific Research Applications
- Specific Scientific Field : Plant Pathology and Microbiology .
- Summary of the Application : 1-Penten-3-yl Acetate is involved in the synthesis of Pentyl Leaf Volatiles (PLVs), which play a crucial role in plant resistance to diseases such as Anthracnose Leaf Blight . PLVs are a group of LOX-derived volatiles that share structural similarity to Green Leaf Volatiles (GLVs), but are differentially metabolized .
- Methods of Application or Experimental Procedures : The study utilized PLV-deficient mutants of maize and Arabidopsis and exogenous PLV applications to elucidate the biosynthetic order of individual PLVs . They measured PLVs and GLVs after tissue disruption of leaves by two popular methods of volatile elicitation, wounding and freeze-thawing .
- Results or Outcomes : The study found that PLVs can facilitate pathogen resistance through induction of select oxylipins . In response to 1-penten-3-ol and 3-pentanol, 1-penten-3-one and 3-pentanone appeared more readily synthesized by Arabidopsis .
properties
IUPAC Name |
pent-1-en-3-yl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-4-7(5-2)9-6(3)8/h4,7H,1,5H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLKTTBPWZXARX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50336240 | |
Record name | 1-Penten-3-yl Acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50336240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Penten-3-yl Acetate | |
CAS RN |
10500-11-5 | |
Record name | 1-Penten-3-yl Acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50336240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Penten-3-yl Acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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